Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate is a heterocyclic compound that features a fused pyrazole and thiazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate typically involves the annulation of a pyrazole ring to a thiazine ring. One common method includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction steps to generate the fused heterocyclic scaffold . The optimization of protective groups and reaction conditions is crucial for achieving high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, particularly as a topoisomerase II alpha inhibitor.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a building block for designing molecules with specific biological activities.
Industrial Applications: While specific industrial applications are less documented, the compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, as a topoisomerase II alpha inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives are also studied for their potential as enzyme inhibitors and anticancer agents.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: This compound has a similar thiazine ring system and is used in the synthesis of pharmaceutical agents.
Uniqueness
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate is unique due to its specific ring fusion and the presence of a carboxylate group, which can be further modified to enhance its biological activity and selectivity. Its ability to act as a topoisomerase II alpha inhibitor sets it apart from other similar compounds, making it a promising candidate for anticancer drug development.
Properties
IUPAC Name |
methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-4-6-5-13-3-2-10(6)9-7/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRDOYZLZJRDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCSCC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.